molecular formula C18H21N3O7S B2761639 N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-44-6

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Katalognummer: B2761639
CAS-Nummer: 868981-44-6
Molekulargewicht: 423.44
InChI-Schlüssel: UOEUNFSOAOBTHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O7S and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.

Chemical Structure and Properties

The compound features a furan moiety, an oxazolidinyl group, and a sulfonamide functionality, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H22N4O5S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of similar compounds containing furan and sulfonamide groups. For instance, compounds with related structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, several compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than the reference standard (thiourea), indicating potent enzyme inhibition .

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Urease1.13 - 6.2821.25
AChE0.63 - 2.14Not specified

These findings suggest that the compound may have therapeutic applications in treating conditions associated with these enzymes, such as infections and neurodegenerative diseases.

Binding Interactions

Fluorescence measurements have been employed to study the binding interactions of the compound with bovine serum albumin (BSA). The quenching constant determined from these studies indicates a strong binding affinity, which is critical for understanding pharmacokinetics and bioavailability .

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the furan ring enhanced the overall activity due to better interaction with bacterial targets .
  • Enzyme Inhibition : Another investigation focused on the inhibition of AChE, where derivatives showed promising results in reducing enzyme activity, suggesting potential for treating Alzheimer's disease .

Eigenschaften

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O7S/c1-26-13-4-6-15(7-5-13)29(24,25)21-8-10-28-16(21)12-20-18(23)17(22)19-11-14-3-2-9-27-14/h2-7,9,16H,8,10-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEUNFSOAOBTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.